

1,2-Dichloro-3-iodobenzene boiling point

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,2-Dichloro-3-iodobenzene

Cat. No.: B1582814

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties and Handling of **1,2-Dichloro-3-iodobenzene**

Executive Summary

This technical guide provides a comprehensive overview of **1,2-dichloro-3-iodobenzene** (CAS No. 2401-21-0), a key halogenated aromatic intermediate. The document details its critical physicochemical properties, with a particular focus on its boiling point, which is exclusively measured under reduced pressure to ensure thermal stability. We present a validated synthetic pathway via diazotization, a multi-step purification and characterization workflow, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound in complex organic synthesis.

Introduction to 1,2-Dichloro-3-iodobenzene

1,2-Dichloro-3-iodobenzene, with the molecular formula $C_6H_3Cl_2I$, is a substituted aromatic compound featuring a benzene ring with two adjacent chlorine atoms and an iodine atom.^{[1][2]} ^[3] Its structural arrangement makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.^[3] The presence of three distinct halogen atoms provides multiple reactive sites for further functionalization through cross-coupling reactions, metallation, or nucleophilic substitution, allowing for the precise construction of intricate molecular architectures. Accurate knowledge of its physical properties, especially its boiling point, is paramount for its purification, handling, and use in subsequent reactions.

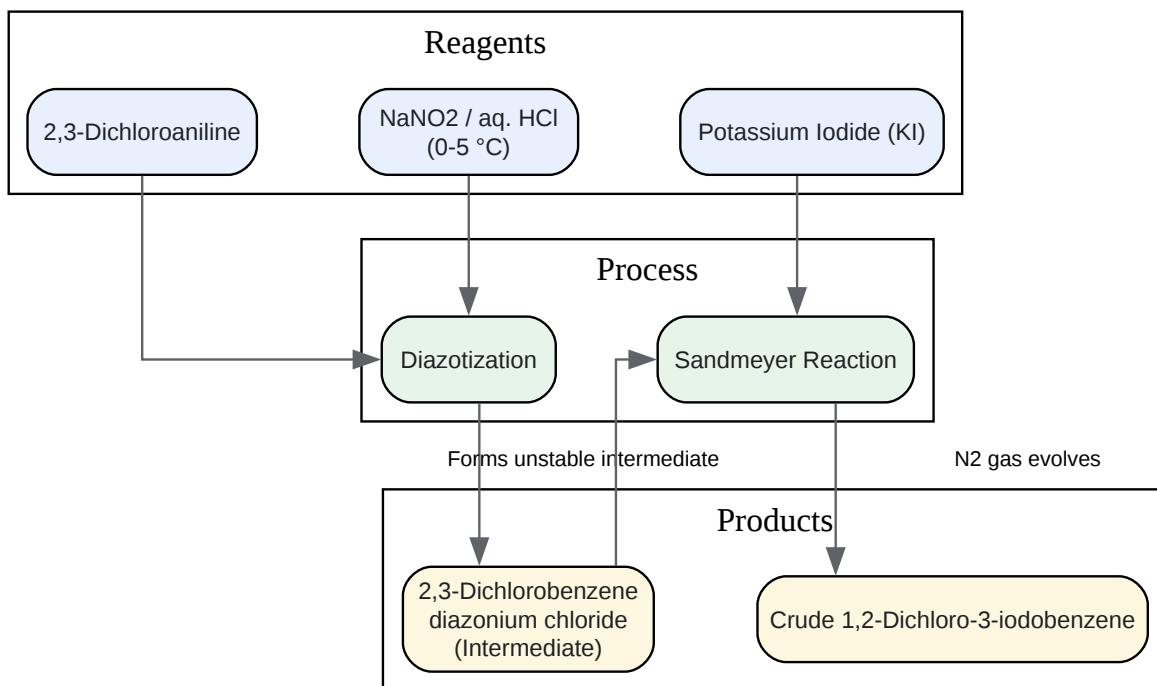
Physicochemical Properties

The accurate determination of physicochemical properties is fundamental to the successful application of any chemical reagent. **1,2-Dichloro-3-iodobenzene** is a crystalline solid at ambient temperatures.^[3] Its key properties are summarized below.

Boiling Point Analysis

A critical aspect of this compound's profile is its boiling point, which is reported under vacuum conditions.^{[1][4][5]} High-molecular-weight, functionalized aromatic compounds like **1,2-dichloro-3-iodobenzene** often have high boiling points at atmospheric pressure, temperatures at which they may begin to decompose. Vacuum distillation lowers the boiling point, enabling purification of the liquid phase well below its decomposition temperature. Commercially available sources report slightly different values, typically in the range of 121-126 °C, at pressures between 16 and 20 mmHg.^{[1][4][5]} This variation can be attributed to minor differences in the purity of the material being measured and the precise pressure at which the measurement was taken.

Data Summary


The following table consolidates the key quantitative data for **1,2-dichloro-3-iodobenzene**.

Property	Value	Source(s)
CAS Number	2401-21-0	[1] [2] [6]
Molecular Formula	C ₆ H ₃ Cl ₂ I	[1] [2] [3]
Molecular Weight	272.9 g/mol	[1] [2] [7]
Boiling Point	121-123 °C (at 16 mmHg)	[4]
	123-126 °C (at 20 mmHg)	[1] [5]
Melting Point	33-37 °C	[1] [4] [5] [8]
Appearance	White to light yellow crystalline mass	[1] [2] [3] [6]
Purity (Typical)	>98.0% (GC)	[6]

Synthesis Pathway and Protocol

While various synthetic routes exist, a robust and widely understood method for the preparation of **1,2-dichloro-3-iodobenzene** is the Sandmeyer reaction, starting from 2,3-dichloroaniline. This pathway involves two key stages: the diazotization of the primary amine, followed by the substitution of the resulting diazonium group with iodine.

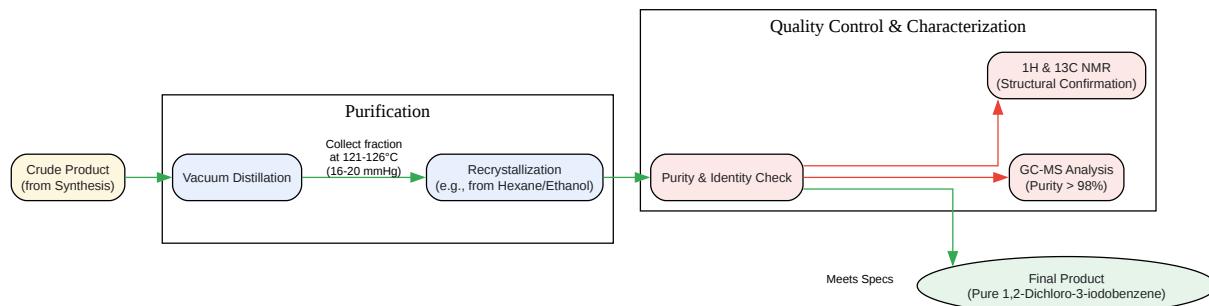
Reaction Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1,2-dichloro-3-iodobenzene** via Sandmeyer reaction.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.


- **Diazotization:**

- To a jacketed reaction vessel, add 2,3-dichloroaniline and an aqueous solution of hydrochloric acid (e.g., 3M HCl).
- Cool the resulting slurry to 0-5 °C using a circulating chiller. Maintain vigorous stirring.
- Prepare a solution of sodium nitrite (NaNO₂) in deionized water.
- Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is observed.
- Sandmeyer Reaction:
 - In a separate vessel, dissolve an excess of potassium iodide (KI) in water.
 - Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas (N₂) will occur.
 - Once the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Work-up:
 - Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
 - Combine the organic layers and wash with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product from the synthesis will contain unreacted starting materials, by-products, and residual solvent. A multi-step purification and validation process is essential to obtain a high-purity final product, which is a prerequisite for accurate boiling point determination.

Purification and Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the purification and characterization of **1,2-dichloro-3-iodobenzene**.

Experimental Protocol: Purification and Characterization

- Vacuum Distillation:
 - Assemble a distillation apparatus rated for vacuum operation.
 - Place the crude product in the distillation flask with a magnetic stir bar.
 - Slowly reduce the pressure to approximately 16-20 mmHg.
 - Gently heat the flask. Collect the fraction that distills at the target temperature range of 121-126 °C.^{[1][4][5]} The forerun may contain residual solvent, and the pot residue will contain non-volatile impurities.
- Recrystallization:
 - Dissolve the distilled product in a minimum amount of a hot suitable solvent (e.g., ethanol or hexane).

- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the pure crystals under vacuum.
- Characterization (Validation):
 - Purity Assessment: Analyze the final product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity is >98%.[\[6\]](#)
 - Structural Confirmation: Record ¹H and ¹³C NMR spectra and compare them with reference spectra to verify the chemical structure and isomeric purity.[\[7\]](#)[\[9\]](#)

Safety and Handling

1,2-Dichloro-3-iodobenzene is a hazardous chemical that requires careful handling to minimize risk.

- Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[\[10\]](#) It is classified as a skin, eye, and respiratory irritant.[\[2\]](#)[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[\[10\]](#)[\[11\]](#)
- Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[10\]](#)[\[12\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[10\]](#) The material is light-sensitive and should be protected from direct sunlight.[\[3\]](#)[\[5\]](#)

Conclusion

1,2-Dichloro-3-iodobenzene is an important synthetic building block whose utility is predicated on a thorough understanding of its physical properties and safe handling procedures. Its boiling

point is a critical parameter for purification, and it must be determined under reduced pressure to prevent thermal degradation. The protocols for synthesis, purification, and characterization outlined in this guide provide a framework for obtaining high-purity material suitable for demanding research and development applications. Adherence to strict safety protocols is mandatory when working with this hazardous compound.

References

- **1,2-Dichloro-3-iodobenzene** | C6H3ClI2I | CID 75459. PubChem. [\[Link\]](#)
- Separation of **1,2-Dichloro-3-iodobenzene** on Newcrom R1 HPLC column. SIELC Technologies. [\[Link\]](#)
- Safety Data Sheet: 1,2-Dichlorobenzene. Carl ROTH. [\[Link\]](#)
- **1,2-Dichloro-3-iodobenzene** | CAS#:2401-21-0. Chemsr. [\[Link\]](#)
- Iodobenzene Dichloride. Organic Syntheses. [\[Link\]](#)
- **1,2-Dichloro-3-iodobenzene** - [13C NMR] - Spectrum. SpectraBase. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,2-Dichloro-3-iodobenzene CAS#: 2401-21-0 [m.chemicalbook.com]
- 2. 1,2-Dichloro-3-iodobenzene | C6H3ClI2I | CID 75459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,2-Dichloro-3-iodobenzene, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. 1,2-Dichloro-3-iodobenzene | 2401-21-0 [amp.chemicalbook.com]
- 6. 1,2-Dichloro-3-iodobenzene | 2401-21-0 | TCI AMERICA [tcichemicals.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,2-Dichloro-3-iodobenzene | CAS#:2401-21-0 | Chemsr. [chemsrc.com]
- 9. 1,2-Dichloro-3-iodobenzene(2401-21-0) 1H NMR spectrum [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [1,2-Dichloro-3-iodobenzene boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582814#1-2-dichloro-3-iodobenzene-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com